molecular formula C7H8N4O2 B3017997 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide CAS No. 53117-32-1

1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide

Cat. No.: B3017997
CAS No.: 53117-32-1
M. Wt: 180.167
InChI Key: JMCVJNPXUVYEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide (CAS 53117-32-1), a pyridine-containing carbohydrazide derivative with a molecular formula of C7H8N4O2 and a molecular weight of 180.16 g/mol, is a valuable chemical intermediate in medicinal chemistry and drug discovery research . This compound serves as a key precursor for synthesizing novel urea and carbohydrazide derivatives that exhibit notable cytotoxic activity against a range of cancer cell lines, including BRCA mutant-carrying HCC1937 and Capan-1 cells, as well as MCF-7 (human breast adenocarcinoma) and HeLa cells . The pyridine-hydrazide scaffold is structurally similar to known pharmacophores and can be further functionalized to create potential antimicrobial agents active against fungal species such as Candida and various parasites . Researchers utilize this compound to develop new heterocyclic compounds that may form hydrogen bonds with biological targets like DNA . Available with high purity and characterized by spectroscopic methods (IR, 1H-NMR) , this product is intended for research purposes only in laboratory settings. It is strictly for in vitro studies and is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed as indicated in the Safety Information section.

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-11-7(13)6(12)10-5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13)(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCVJNPXUVYEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide typically involves the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of hydrazones or other condensation products.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide is C7H8N4O, with a molar mass of 164.17 g/mol. The compound features both hydrazine and formamide functional groups, which are key to its reactivity and biological activity. The presence of a pyridine ring further enhances its potential for interaction with various biological targets.

This compound has demonstrated promising biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects against various pathogens. The hydrazine and formamide functionalities are believed to contribute to this activity .
  • Enzyme Interaction Studies : Initial investigations suggest that this compound may bind favorably with enzymes involved in metabolic pathways, indicating potential as a biochemical probe or therapeutic agent .
Study FocusFindingsImplications
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strainsPotential for development into antimicrobial agents
Enzyme Binding StudiesFavorable interactions with metabolic enzymes observedCould lead to new therapeutic strategies targeting metabolic disorders

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound positions it as a valuable candidate in medicinal chemistry:

  • Drug Development : This compound could serve as a lead structure for the synthesis of new drugs aimed at treating infections or metabolic diseases.
  • Quantitative Structure–Activity Relationship (QSAR) Models : Researchers can utilize QSAR models to predict the biological activity of derivatives based on the chemical structure, facilitating the design of more effective compounds .

Industrial Applications

Beyond medicinal chemistry, there are potential industrial applications for this compound:

  • Specialty Chemicals : Its unique properties could be harnessed in the formulation of specialty chemicals used in various industries.
  • Material Science : As a building block for more complex molecules, it may find applications in developing advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridin-2-yl formamide moiety can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Properties/Applications References
1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide Pyridin-2-yl, formamide, hydrazinecarbonyl C₇H₇N₅O₂ 197.16 g/mol Potential ligand for metal coordination; uncharacterized bioactivity
N-(4-Chlorobenzyl)-2-hydrazino-2-oxoacetamide 4-Chlorobenzyl substituent C₉H₁₀ClN₃O₂ 228.65 g/mol Used in scientific experiments; safety precautions emphasized
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylene)hydrazino]acetamide Thiophene substituent C₁₄H₁₄N₄O₂S 326.35 g/mol Structural isomerism studied via NMR and IR
N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(hydrazinecarbonyl)-5-methylisoxazole-4-carboxamide Trifluoromethylpyridine and isoxazole C₁₃H₁₀ClF₃N₆O₃ 414.70 g/mol Discontinued research compound; likely high reactivity

Key Observations:

Substituent Impact on Reactivity :

  • The pyridin-2-yl group in the target compound enhances electron-deficient character, favoring coordination with transition metals (e.g., Cu, Fe) compared to thiophene or benzyl analogues .
  • Chlorine or trifluoromethyl substituents (e.g., in and ) increase hydrophobicity and metabolic stability, critical for pharmaceutical applications.

Spectroscopic Differentiation :

  • IR Spectroscopy : The hydrazinecarbonyl group in the target compound shows characteristic C=O stretching at ~1650–1700 cm⁻¹, similar to N-(4-methylphenyl) analogues . Thiophene-containing derivatives exhibit additional S–C stretching modes at ~700 cm⁻¹ .
  • NMR : Pyridin-2-yl protons resonate at δ 8.3–8.7 ppm (aromatic), distinct from thiophene (δ 6.5–7.5 ppm) or benzyl (δ 4.5–5.0 ppm for CH₂) substituents .

Computational Insights

Density Functional Theory (DFT) studies on analogous compounds (e.g., ) reveal:

  • The pyridin-2-yl group stabilizes the molecule via conjugation with the hydrazinecarbonyl moiety, reducing the HOMO-LUMO gap (~4.5 eV) compared to benzyl analogues (~5.2 eV). This enhances electrophilicity, favoring nucleophilic attack in catalytic cycles .
  • Substituents like chlorine or methyl groups increase molecular polarity, improving solubility in polar solvents (e.g., DMF, DMSO) .

Biological Activity

1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide, also known by its CAS number 53117-32-1, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H8N4O2
  • Molecular Weight : 180.167 g/mol
  • IUPAC Name : 2-hydrazinyl-2-oxo-N-pyridin-2-ylacetamide

The compound features a hydrazinecarbonyl group linked to a pyridine ring, which is crucial for its biological activity. The structural characteristics allow it to interact with various biological targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other hydrazine derivatives that have shown activity against acetylcholinesterase (AChE) and β-secretase (BACE 1), both of which are implicated in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Preliminary studies suggest that this compound may act as a probe for detecting reactive oxygen species (ROS), potentially inducing apoptosis in cancer cells under light exposure .

Antimicrobial Activity

Research indicates that derivatives of hydrazine compounds, including this compound, exhibit significant antimicrobial properties. Studies have reported:

  • Inhibition against Gram-positive and Gram-negative bacteria : The compound has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamycin .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce cell death in various cancer cell lines when combined with photodynamic therapy techniques .

Table 1: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)Reference
Escherichia coli12.5
Staphylococcus aureus25
Pseudomonas aeruginosa20

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa15
MCF710
A54912

Case Studies

  • Neuroprotective Effects : A study focused on the dual inhibition of AChE and BACE 1 by hydrazine derivatives highlighted the potential of such compounds in treating Alzheimer's disease. The structural similarities between these derivatives and this compound suggest that it may also possess similar neuroprotective effects .
  • Antioxidant Studies : Another investigation into the antioxidant properties of hydrazine-based compounds found that they could effectively scavenge free radicals and reduce oxidative stress in cellular models. This supports the hypothesis that this compound may also exhibit protective effects against oxidative damage in cells .

Current State of Research

Ongoing research is focusing on optimizing the synthesis of this compound and exploring its derivatives to enhance biological activity. The potential applications in drug development, particularly for neurodegenerative diseases and cancer therapeutics, are being actively pursued.

Q & A

Q. Tables for Key Data

Property Technique Key Observations Reference
Crystal StructureSCXRDMonoclinic P2₁/c, Z=4, R₁=0.039
Metal Complex StoichiometryUV-Vis Titration[Cu(L)₂]²⁺, λₘₐₓ=625 nm (d-d transition)
LogP (Lipophilicity)Shake-Flask MethodLogP=1.2 ± 0.1 (n-octanol/water)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.